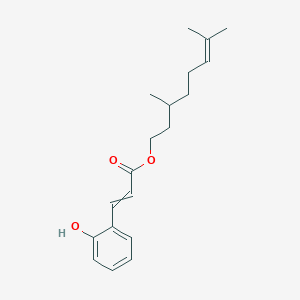![molecular formula C19H25O3P B14236572 Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate CAS No. 618119-90-7](/img/structure/B14236572.png)
Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate is an organophosphorus compound that contains a phosphonate group bonded to a diethyl ester and a substituted phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate can be achieved through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, diethyl phosphite can react with a suitable benzyl halide under basic conditions to yield the target compound .
Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This reaction proceeds smoothly and tolerates various functionalities, making it suitable for the synthesis of pharmaceutically relevant compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution typically involves reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates: These compounds have similar structures but contain additional functional groups that enhance their biological activity.
Diethyl phenylphosphonates: These compounds lack the substituted phenyl group, making them less complex but still useful in various applications.
Uniqueness
Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and bioactivity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .
Propriétés
Numéro CAS |
618119-90-7 |
|---|---|
Formule moléculaire |
C19H25O3P |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-[diethoxyphosphoryl(phenyl)methyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C19H25O3P/c1-5-21-23(20,22-6-2)19(17-12-8-7-9-13-17)18-14-10-11-15(3)16(18)4/h7-14,19H,5-6H2,1-4H3 |
Clé InChI |
ZFEHXKFIJKUWGM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC=CC=C1)C2=CC=CC(=C2C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)
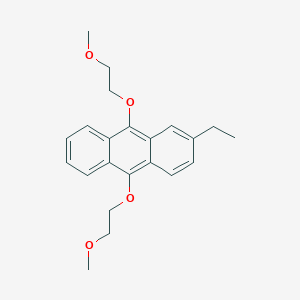

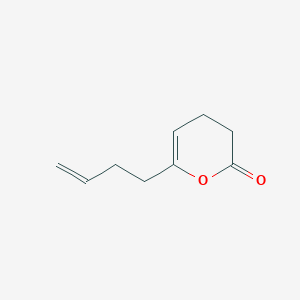
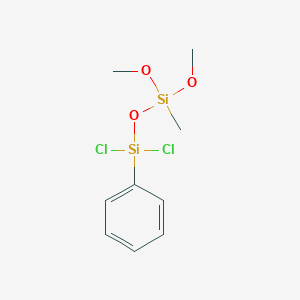

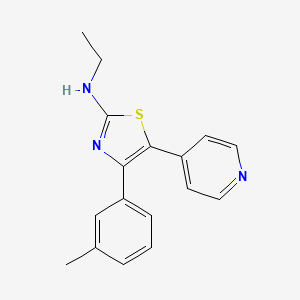
![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
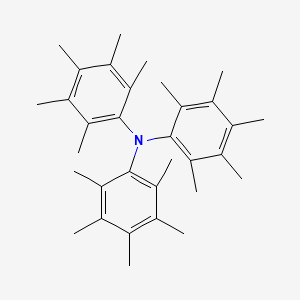
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
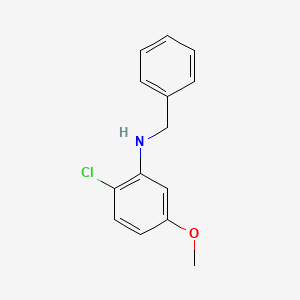
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)
